

Thermodynamic Solubility Profiling of Halogenated Nitroanilines

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Compound of Interest

Compound Name: *4-bromo-3-chloro-N-methyl-2-nitroaniline*
CAS No.: *1357159-31-9*
Cat. No.: *B1382129*

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Mechanisms, Modeling, and Experimental Protocols

Executive Summary

The solubility of halogenated nitroanilines (e.g., 4-chloro-2-nitroaniline, 2-bromo-4-nitroaniline) is a critical physicochemical parameter governing reaction kinetics, purification yields, and crystal habit formation.^[1] This guide synthesizes thermodynamic principles with practical experimental methodologies. We focus on the Modified Apelblat model as the superior predictive tool and the Laser Dynamic Monitoring technique as the modern standard for rapid, accurate data acquisition.

Part 1: Molecular Architecture & Solvation

Mechanisms^[1]

The Solute-Solvent Interface

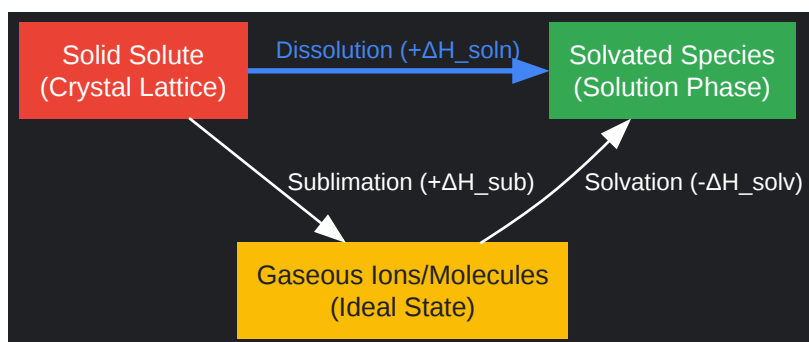
Halogenated nitroanilines exhibit complex solvation behavior due to the competition between three molecular forces:

- Nitro Group (): A strong electron-withdrawing group (EWG) that creates a localized dipole, enhancing solubility in polar aprotic solvents (e.g., NMP, DMF).[1]
- Halogen Substituents (): These introduce hydrophobicity and increase molecular weight, generally reducing solubility in aqueous and protic media compared to non-halogenated analogues.[1]
- The "Ortho Effect": In isomers where the nitro and amino groups are ortho to each other (e.g., 2-nitroaniline derivatives), intramolecular hydrogen bonding occurs. This "locks" the polar protons, reducing their availability to interact with solvent molecules, thereby decreasing solubility in polar protic solvents (like ethanol) compared to para-isomers.

Thermodynamic Cycle of Dissolution

The dissolution process is endothermic (

) and entropy-driven.[1] The crystal lattice energy must be overcome by the enthalpy of solvation.



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Figure 1: Born-Haber cycle representation of the dissolution process.[1] For halogenated nitroanilines, the lattice energy is significant due to

stacking.

Part 2: Thermodynamic Modeling

To predict solubility across temperature ranges, empirical and semi-empirical models are employed. Based on extensive literature analysis (see References), the Modified Apelblat Equation consistently provides the lowest Root-Mean-Square Deviation (RMSD) for these systems, often

[\[1\]](#)

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

) with absolute temperature (

):

- A, B, C: Empirical parameters derived from regression analysis.
- B: Related to the enthalpy of solution.[\[2\]](#)
- C: Accounts for the temperature dependence of the heat capacity difference.

Comparative Model Performance

While Wilson and NRTL models are useful for binary mixture properties (activity coefficients), Apelblat remains the gold standard for pure solvent solubility correlation.

Model	Typical RMSD	Application Best Practice
Modified Apelblat		Primary Choice. Excellent for interpolation within range. [1]
Equation		Good alternative if heat capacity data is lacking. [1]
Wilson / NRTL		Required if calculating mixing properties (). [1]

Part 3: Empirical Data & Solvent Selection[1]

The following data summarizes solubility trends for 4-chloro-2-nitroaniline and 2-chloro-5-nitroaniline.

Solubility Hierarchy (Decreasing Order)

The solubility generally follows the polarity and hydrogen-bond acceptance capability of the solvent:

- Super-Solvents: N-Methyl-2-pyrrolidone (NMP), DMF.[1]
- High Solubility: Acetone, Ethyl Acetate, 2-Butanone.[1][3]
- Moderate Solubility: Acetonitrile, Methanol, Ethanol.[4][5][6]
- Low Solubility: Toluene, Cyclohexane, Water.

Representative Data Table (Mole Fraction) at 298.15 K[1]

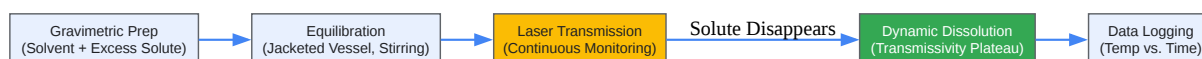
Solvent	4-Chloro-2-nitroaniline ()	2-Chloro-5-nitroaniline ()	Thermodynamic Nature
NMP	~185.0	~205.0	Strong dipole-dipole & H-bond acceptor
Acetone	~62.5	~85.2	Polar aprotic
Ethyl Acetate	~48.1	~52.4	Polar aprotic (ester)
Methanol	~12.3	~8.3	Polar protic (small molecule)
Ethanol	~8.1	~7.0	Polar protic
Toluene	~4.2	~3.5	Non-polar aromatic (interaction)
Water	< 0.1	< 0.1	Hydrophobic exclusion dominates

Note: Data represents aggregated values from standard literature sources [1, 2, 4].

Part 4: Experimental Protocol (Laser Dynamic Method)

While the "Shake-Flask" method is the classical equilibrium standard, it is slow (24-72h). The Laser Dynamic Monitoring Method is the preferred technique for modern high-throughput screening. It detects the precise moment of dissolution by monitoring the transmissivity of a laser beam through the suspension.

Workflow Diagram



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Figure 2: Workflow for the Laser Dynamic Solubility Measurement.

Detailed Protocol Steps

Equipment:

- Jacketed glass vessel (50-100 mL) with circulating water bath (K).[1]
- He-Ne Laser source (or high-intensity LED at 650nm).[1]
- Photo-detector/Light meter.[1]
- Magnetic stirrer.[1]

Procedure:

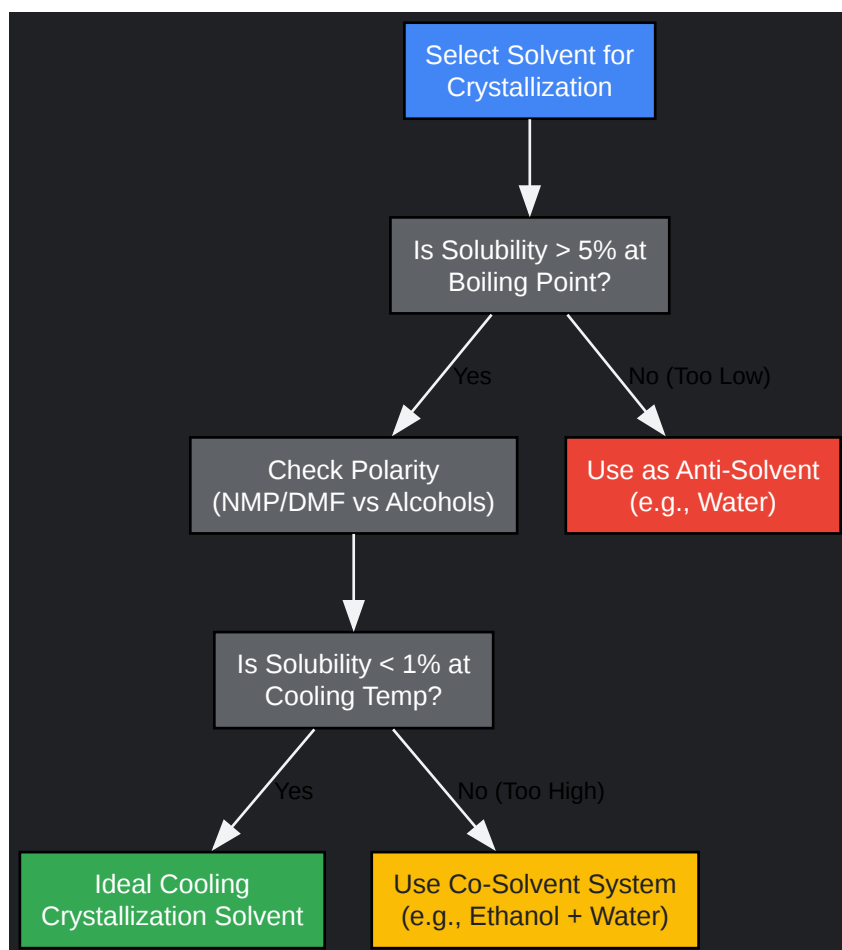
- Preparation: Weigh a precise mass of the halogenated nitroaniline (

-) into the vessel. Add a known mass of solvent (
-).[1]
- Setup: Initiate stirring. The solution should be opaque (suspension) resulting in near-zero laser transmissivity.[1]
 - Heating Ramp: Slowly increase the temperature of the water jacket (e.g., 2 K/hour). Crucial: Slow heating ensures the system stays near equilibrium.
 - Detection: Monitor the photo-detector output.
 - Phase 1: Low steady signal (scattering by particles).[1]
 - Phase 2: Exponential rise in signal (dissolution).[1]
 - Phase 3: Plateau (complete dissolution).[1]
 - Calculation: The temperature at the inflection point of the transmissivity curve is recorded as the saturation temperature (
 -) for the specific mole fraction prepared.
 - Validation: Repeat with varying solute masses to build the full solubility curve (
 - vs
 -).

Part 5: Applications in Process Development

Understanding these solubility profiles allows for the design of efficient Cooling Crystallization or Anti-Solvent Crystallization processes.

Solvent Selection Logic



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Figure 3: Decision matrix for selecting crystallization solvents based on solubility data.

Case Study: Purification of 4-Chloro-2-Nitroaniline

- Problem: Crude product contains non-halogenated impurities.
- Strategy: Use Ethanol/Water mixtures.[1][2]
- Rationale: The compound has high solubility in hot ethanol but drops precipitously when water is added (anti-solvent effect) or when cooled, whereas impurities may remain in solution depending on their specific profiles. The Apelblat model allows precise calculation of the theoretical yield at

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